1H-Imidazole-1-sulfonyl azide hydrochloride (CAS 952234-36-5), commonly known as the Goddard-Borger reagent, is a highly efficient, crystalline diazo-transfer reagent used to convert primary amines into azides and activated methylenes into diazo compounds. As a shelf-stable solid, it provides a crucial procurement alternative to traditional, highly explosive liquid azides that require hazardous in situ generation. Its high atom economy, broad functional group tolerance, and ability to operate under mild, aqueous-compatible conditions make it a highly effective precursor for click chemistry workflows, solid-phase peptide synthesis, and the in situ generation of the Ohira-Bestmann reagent in both academic and industrial manufacturing [1].
Substituting 1H-imidazole-1-sulfonyl azide hydrochloride with classical reagents like triflyl azide (TfN3) or tosyl azide (TsN3) introduces severe operational and safety bottlenecks. TfN3 is highly explosive, cannot be safely isolated, and must be generated in situ using expensive triflic anhydride and excess sodium azide, which inherently prevents precise stoichiometric control and complicates scale-up[1]. Furthermore, traditional sulfonyl azides often require strictly anhydrous organic solvents and leave behind organic-soluble sulfonamide byproducts that necessitate labor-intensive chromatographic purification. In contrast, 1H-imidazole-1-sulfonyl azide hydrochloride allows for exact stoichiometric weighing, supports aqueous solvent systems, and generates highly water-soluble imidazole byproducts that are easily removed via simple aqueous washing, drastically reducing downstream processing time [2].
In comparative studies on amine-functionalized resins, both 1H-imidazole-1-sulfonyl azide hydrochloride and triflyl azide (TfN3) achieved >90% conversion to azido-resins. However, because TfN3 cannot be safely isolated, its exact stoichiometry remains unknown during application. The hydrochloride salt, being a stable solid, allows for precise dosing (e.g., 3.0 equivalents), ensuring reproducible near-quantitative yields without the safety risks and batch-to-batch variability associated with in situ TfN3 generation [1].
| Evidence Dimension | Amine-to-azide conversion yield and stoichiometric control |
| Target Compound Data | >90% conversion using precisely 3.0 equivalents of isolated solid |
| Comparator Or Baseline | >90% conversion using unknown stoichiometry of unisolated TfN3 |
| Quantified Difference | Equivalent yield but with exact stoichiometric control and elimination of explosive isolation steps |
| Conditions | Solid-phase diazo-transfer on amine-functionalized resins |
Precise stoichiometric control is critical for reproducible scale-up and minimizing reagent waste in pharmaceutical manufacturing.
Unlike traditional diazo-transfer reagents that require strictly anhydrous organic solvents, 1H-imidazole-1-sulfonyl azide hydrochloride is highly effective in aqueous environments. When applied to amine resins in water using 3.0 equivalents of the reagent and 4.5 equivalents of K2CO3, near-quantitative conversions were achieved. Conversely, attempts to use organic solvents like DCM or N-methylpyrrolidone with this specific salt resulted in poor conversions due to its specific solubility profile, making it a highly suitable candidate for water-based workflows where TfN3 would fail or require biphasic mixtures [1].
| Evidence Dimension | Aqueous solvent compatibility and conversion yield |
| Target Compound Data | Near-quantitative conversion in water |
| Comparator Or Baseline | TfN3 requires biphasic or anhydrous organic mixtures (e.g., DCM/water or toluene) |
| Quantified Difference | Elimination of organic solvent dependency while maintaining >90% yield |
| Conditions | Diazo transfer using K2CO3 base in aqueous media |
Enables greener, safer, and more cost-effective manufacturing processes by eliminating the need for halogenated or anhydrous organic solvents.
During the in situ generation of the Ohira-Bestmann reagent for alkyne synthesis, the use of 1H-imidazole-1-sulfonyl azide hydrochloride provides a massive processability advantage over traditional sulfonyl azides. The reaction generates waste products (imidazole and its salts) that are highly water-soluble. This allows the desired alkyne products to be isolated with high purity via a simple aqueous workup, completely bypassing the need for the column chromatography typically required to remove the organic-soluble sulfonamide byproducts generated by tosyl azide or mesyl azide [1].
| Evidence Dimension | Downstream purification requirement |
| Target Compound Data | Aqueous extraction only (water-soluble imidazole byproducts) |
| Comparator Or Baseline | Column chromatography required (organic-soluble sulfonamide byproducts from TsN3/MsN3) |
| Quantified Difference | Complete elimination of chromatographic purification steps |
| Conditions | In situ generation of Ohira-Bestmann reagent for aldehyde-to-alkyne conversion |
Bypassing chromatography drastically reduces solvent consumption, labor costs, and cycle times in industrial-scale synthesis.
The classical preparation of triflyl azide requires a 2-hour reaction at 0 °C using highly reactive triflic anhydride (1.1 equiv) and a large excess of sodium azide (5.0 equiv) in a biphasic mixture, followed by immediate use. In contrast, 1H-imidazole-1-sulfonyl azide hydrochloride is a commercially available, shelf-stable crystalline solid that can be added directly to the reaction mixture at room temperature. This eliminates the 2-hour hazardous preparation cycle, reduces the consumption of expensive triflic anhydride, and mitigates the risk of handling explosive intermediates [1].
| Evidence Dimension | Reagent preparation time and handling complexity |
| Target Compound Data | 0 hours (direct addition of stable solid at room temperature) |
| Comparator Or Baseline | 2 hours at 0 °C (in situ generation of TfN3 from triflic anhydride and NaN3) |
| Quantified Difference | Saves 2 hours of prep time and eliminates the handling of explosive, unisolated liquids |
| Conditions | Standard diazo-transfer protocol setup |
Directly reduces batch cycle times and eliminates the need for specialized hazardous-reagent handling protocols.
Because 1H-imidazole-1-sulfonyl azide hydrochloride allows for precise stoichiometric weighing and achieves >90% conversion without the explosive risks of TfN3, it is a highly effective procurement selection for modifying amine-functionalized resins. It ensures reproducible batch-to-batch loading of azide groups for downstream click-chemistry conjugations [1].
The ability of this reagent to operate efficiently in aqueous solvent systems makes it highly suitable for the diazo transfer of biological molecules, such as the introduction of azide handles into proteins or water-soluble polymers, where the use of harsh organic solvents required by traditional azides would cause denaturation [2].
For industrial or large-scale laboratory synthesis of terminal alkynes from aldehydes, 1H-imidazole-1-sulfonyl azide hydrochloride serves as a highly efficient diazo donor. Its highly water-soluble byproducts allow for the isolation of the alkyne via simple aqueous washing, completely eliminating the costly and time-consuming chromatographic purification required when using tosyl azide [3].
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